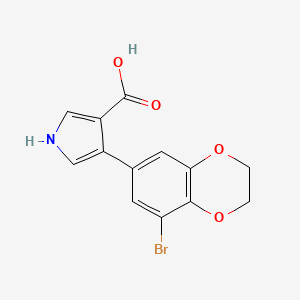

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

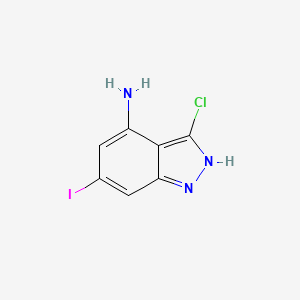

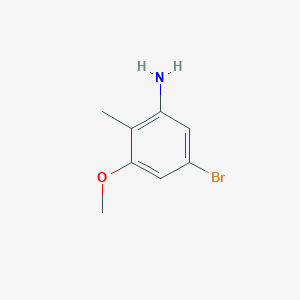

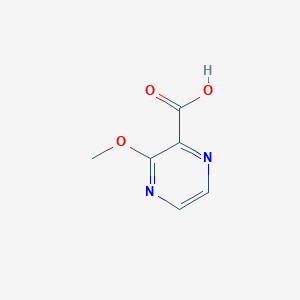

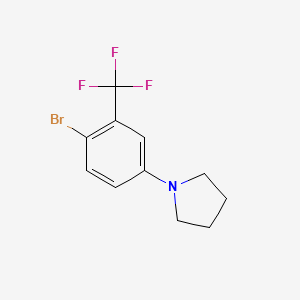

“4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid” is a complex organic compound. It contains a bromine atom, a benzodioxin ring, a pyrrole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzodioxin ring, which is a type of heterocyclic compound (a ring structure that contains atoms of at least two different elements), and a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the bromine atom, which is a good leaving group, and the carboxylic acid group, which can participate in various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromine atom might increase the compound’s reactivity .科学的研究の応用

Anti-Inflammatory Properties

Compounds related to 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid have shown promising anti-inflammatory activities. Studies have synthesized and evaluated racemic mixtures of 2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers for anti-inflammatory properties, finding significant activity comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997). Another research synthesized carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and found them to have anti-inflammatory properties similar to Ibuprofen in rat paw edema assays (Vazquez, Rosell, & Pujol, 1996).

Antibacterial and Antifungal Agents

Various derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. Some synthesized compounds showed suitable antibacterial and antifungal potential, with a few demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020). Novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized as potent antibacterial agents with modest toxicity (Abbasi et al., 2022).

Anticonvulsant Activity

Derivatives based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, including amino amides and amino esters, have been synthesized and evaluated for anticonvulsant activity. The study explored the anticonvulsant properties of these synthesized compounds (Arustamyan et al., 2019).

Synthesis of Therapeutic Agents

The compound and its derivatives are used as chiral synthons for enantiospecific synthesis of therapeutic agents like (S)-doxazosin mesylate and WB 4101. An amidase activity from Alcaligenes faecalis subsp. parafaecalis was discovered for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon (Mishra et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQZOJRETNUGLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)